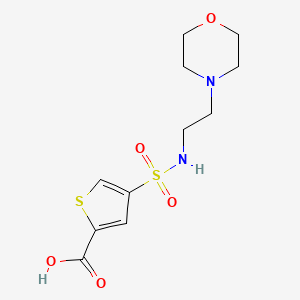
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, also known as MEAI, is a synthetic indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MEAI is a novel compound that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to induce apoptosis in cancer cells, and to inhibit the growth and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is its relatively simple synthesis method, which allows for easy preparation of the compound for research purposes. However, one limitation of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide in various disease models, including cancer and chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, which could provide insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide involves the reaction of 2-methoxyphenylhydrazine with methyl isatin-3-carboxylate in the presence of a catalyst. The resulting product is then treated with an acid to yield N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide. This synthesis method has been reported in the literature and has been used by several research groups to obtain N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide for their studies.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(15-5-3-4-6-16(15)21-2)17(20)13-8-7-12-9-10-18-14(12)11-13/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYOBODEBUOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)


![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)